molecular formula C32H51O3PSi2 B12806720 (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide

(2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide

Cat. No.: B12806720
M. Wt: 570.9 g/mol
InChI Key: LOVRVVSIBIVFTN-UHFFFAOYSA-N
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Description

The compound (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide is a complex organic molecule that features a cyclohexylidene core substituted with tert-butyldimethylsilyl groups and a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexylidene Core: The cyclohexylidene core is synthesized through a series of reactions involving cyclohexanone derivatives

    Attachment of the Diphenylphosphine Oxide Moiety: The diphenylphosphine oxide group is introduced via a coupling reaction using diphenylphosphine and an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide moiety, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the cyclohexylidene core, potentially converting it to a more saturated form.

    Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove tert-butyldimethylsilyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine moiety yields phosphine oxides, while reduction of the cyclohexylidene core results in more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes.

Biology

In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart unique physical and chemical properties.

Mechanism of Action

The mechanism of action of (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in catalysis, biological research, or medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine: Lacks the oxide group, which affects its reactivity and stability.

    (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine sulfide: Contains a sulfide group instead of an oxide, leading to different chemical properties.

Uniqueness

The presence of the diphenylphosphine oxide moiety in (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene) ethyl)diphenylphosphine oxide imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring robust and stable ligands or probes.

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVRVVSIBIVFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51O3PSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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